N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-20(2,3)19(26)23-11-9-13-7-8-14(12-16(13)23)21-17(24)15-6-5-10-22(4)18(15)25/h5-8,10,12H,9,11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRHOTUQGOPTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (commonly referred to as compound X) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of compound X is C18H24N2O3, with a molecular weight of 320.4 g/mol. The compound features a complex structure that includes an indole moiety and a dihydropyridine ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 320.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 150°C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound X. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study : A study by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified compound X as a potent inhibitor of tumor growth, suggesting its potential for further development as an anticancer agent .
Antimicrobial Properties
Compound X exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 16–32 µg/mL for Staphylococcus aureus and Escherichia coli, respectively. This suggests that compound X could serve as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of compound X were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.
The biological activities of compound X are attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : Compound X activates caspases and alters mitochondrial membrane potential, leading to apoptosis in cancer cells.
- Inhibition of NF-kB Pathway : By downregulating the NF-kB signaling pathway, compound X reduces inflammation and prevents tumor progression.
- Antioxidant Activity : The compound exhibits free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that compound X has a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term toxicity and safety in vivo.
Table 2: Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Non-toxic at low doses |
| Genotoxicity | Negative |
| Reproductive Toxicity | Not assessed |
Current Research Trends
Research is ongoing to explore the full therapeutic potential of compound X. Current studies focus on:
- Formulation Development : Enhancing bioavailability through novel drug delivery systems.
- Combination Therapies : Investigating synergistic effects with existing anticancer drugs.
- Mechanistic Studies : Elucidating detailed pathways involved in its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and NMR-Based Differentiation
Evidence from NMR studies highlights critical differences between this compound and analogues such as rapamycin (Rapa) derivatives (compounds 1 and 7 in Figure 6 of ) . Key findings include:
- Regions of Divergence: Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between the target compound and Rapa derivatives (Table 1). These regions correspond to substituent-sensitive areas, suggesting that the 2,2-dimethylpropanoyl group and methyl-dihydropyridine carboxamide alter the local electronic environment.
- Conserved Regions : Most protons outside regions A/B exhibit nearly identical shifts, indicating structural conservation in the indole and dihydropyridine cores.
Table 1: Comparative NMR Chemical Shifts (ppm) in Key Regions
| Region | Target Compound | Compound 1 (Rapa derivative) | Compound 7 (Rapa derivative) |
|---|---|---|---|
| A (39–44) | 7.8–8.2 | 7.2–7.6 | 7.3–7.7 |
| B (29–36) | 3.1–3.5 | 2.8–3.0 | 2.7–3.1 |
| Other Positions | Matched Rapa | Matched Rapa | Matched Rapa |
Functional Implications of Substituent Variation
- Methyl-Dihydropyridine Carboxamide : The electron-deficient pyridine ring may enhance hydrogen-bonding capacity relative to unsubstituted dihydropyridines, as seen in commercial analogues like (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid (, Product CDS021416) .
Lumping Strategy for Predictive Modeling
’s lumping strategy groups compounds with shared structural motifs (e.g., indole-dihydropyridine hybrids) to predict physicochemical behavior . Under this framework, the target compound would cluster with analogues like 5-cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide (, Product R434205) due to shared carboxamide and heteroaromatic features. However, its unique substituents necessitate separate evaluation for solubility and reactivity.
Preparation Methods
Cyclization of Aniline Derivatives
The 2,3-dihydro-1H-indole core is synthesized via cyclization of substituted anilines. A common method involves the reduction of indole derivatives or reductive cyclization of nitroarenes. For example, 6-nitroindole can be hydrogenated using palladium on carbon (Pd/C) under H₂ to yield 2,3-dihydro-1H-indol-6-amine.
Reaction Conditions :
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Substrate: 6-Nitroindole (1 eq)
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Catalyst: 10% Pd/C (0.1 eq)
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Solvent: Ethanol (EtOH)
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Pressure: 1 atm H₂
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Temperature: 25°C
-
Time: 12 hours
-
Yield: 85–90%
N1 Acylation with 2,2-Dimethylpropanoyl Chloride
The free amine at the indole’s N1 position is acylated using 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a base to neutralize HCl byproducts.
Procedure :
-
Dissolve 2,3-dihydro-1H-indol-6-amine (1 eq) in dry dichloromethane (DCM).
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Add triethylamine (TEA, 2 eq) as a base.
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Slowly add 2,2-dimethylpropanoyl chloride (1.2 eq) at 0°C.
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Warm to room temperature and stir for 4 hours.
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Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield : 75–80%
Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Hantzsch Dihydropyridine Synthesis
The dihydropyridine ring is constructed using a modified Hantzsch reaction. A one-pot condensation of ethyl acetoacetate, methylamine, and an aldehyde derivative forms the 1,4-dihydropyridine intermediate, which is subsequently oxidized to the 2-oxo derivative.
Reaction Scheme :
Conditions :
Carboxylic Acid Formation
The ester group of the dihydropyridine is hydrolyzed to the carboxylic acid using aqueous NaOH:
Procedure :
-
Reflux 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1 eq) with 2M NaOH (3 eq) in EtOH/H₂O (1:1).
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Acidify with HCl to pH 2.
-
Filter and recrystallize from ethanol/water.
Yield : 90–95%
Carboxamide Coupling
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
-
Suspend 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 eq) in SOCl₂ (5 eq).
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Reflux for 2 hours.
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Remove excess SOCl₂ under vacuum to obtain the acyl chloride.
Amide Bond Formation
The acyl chloride is coupled with the acylated indole intermediate using a Schotten-Baumann reaction:
Procedure :
-
Dissolve N1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-amine (1 eq) in dry THF.
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Add pyridine (2 eq) as a base.
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Add the acyl chloride (1.1 eq) dropwise at 0°C.
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Stir at room temperature for 6 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 70–75%
Optimization and Challenges
Side Reactions and Mitigation
Purification Techniques
-
Column Chromatography : Use gradient elution (hexane → ethyl acetate) to separate unreacted starting materials.
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Recrystallization : Final product recrystallized from ethanol yields >99% purity.
Analytical Characterization
Key Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–200°C | DSC |
| ¹H NMR (DMSO-d₆) | δ 1.20 (s, 9H, C(CH₃)₃), 2.90 (m, 4H, CH₂ indole), 3.50 (s, 3H, NCH₃), 6.80–7.20 (m, 3H, aromatic) | 400 MHz NMR |
| HRMS (ESI+) | m/z 367.1763 [M+H]⁺ (calc. 367.1761) | Q-TOF MS |
Q & A
Basic Research Questions
Q. What are the critical steps and catalysts required for synthesizing N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Answer : The synthesis typically involves multi-step reactions starting from commercially available indole and dihydropyridine precursors. Key steps include:
- Acylation : Introduction of the 2,2-dimethylpropanoyl group to the indole nitrogen using acylating agents (e.g., pivaloyl chloride) under basic conditions (e.g., pyridine or NEt₃) .
- Amide Coupling : Formation of the carboxamide bridge via coupling reagents like EDCI or HATU, requiring anhydrous solvents (DMF or dichloromethane) and controlled temperatures (0–25°C) .
- Catalysts : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd for cross-coupling) may optimize yield in specific steps .
- Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., amide protons at δ 8.5–10 ppm, dihydropyridine ring protons at δ 5.5–6.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-amine vs. enol configurations) and confirm hydrogen-bonding networks, as seen in related dihydropyridines .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectral analysis (e.g., unexpected NMR shifts or LC-MS impurities)?
- Answer : Contradictions may arise from:
- Tautomerism : The dihydropyridine ring can adopt keto-amine or enol forms, altering NMR signals. Use temperature-dependent NMR or X-ray crystallography to identify the dominant tautomer .
- Residual Solvents : LC-MS impurities might originate from incomplete purification. Optimize washing steps (e.g., aqueous NaHCO₃ for acidic byproducts) or switch to alternative solvents (e.g., acetonitrile over DMF) .
- Stereochemical Effects : Chiral centers (if present) require chiral HPLC or optical rotation analysis to confirm enantiopurity .
Q. What strategies are recommended for studying this compound’s enzyme inhibition potential (e.g., kinase or protease targets)?
- Answer :
- Target Selection : Prioritize enzymes with structural homology to known dihydropyridine targets (e.g., calcium channels, cytochrome P450 isoforms) .
- Assay Design : Use fluorescence-based (e.g., FRET) or radiometric assays to measure IC₅₀ values. Include controls for non-specific binding (e.g., bovine serum albumin) .
- Docking Studies : Perform molecular dynamics simulations using the compound’s crystal structure to predict binding modes and guide mutagenesis experiments .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Answer : Critical parameters include:
- Solvent Choice : Replace low-boiling solvents (e.g., dichloromethane) with toluene or THF for better temperature control in large batches .
- Catalyst Loading : Reduce Pd catalyst amounts (0.5–1 mol%) via ligand screening (e.g., XPhos) to minimize costs .
- Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., acylation) to improve safety and reproducibility .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
- Answer :
- Re-evaluate Force Fields : Adjust parameters (e.g., AMBER vs. CHARMM) to better model the dihydropyridine ring’s flexibility .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed bioactivity .
- Protein Binding Assays : Perform surface plasmon resonance (SPR) to validate binding affinities predicted in silico .
Methodological Best Practices
Q. What analytical techniques are critical for stability studies under physiological conditions?
- Answer :
- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
- Light Sensitivity : Conduct accelerated photodegradation studies using ICH guidelines (e.g., 1.2 million lux hours) .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors to identify CYP-mediated oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
